(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine
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Overview
Description
(6-Bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine is a chemical compound with the empirical formula C9H10BrNO2 and a molecular weight of 244.09 g/mol It is a brominated derivative of benzo[d][1,3]dioxin, featuring a methanamine group attached to the benzodioxin ring
Preparation Methods
The synthesis of (6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine typically involves the bromination of benzo[d][1,3]dioxin followed by the introduction of a methanamine group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The subsequent amination step can be achieved using reagents like ammonia or primary amines under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
(6-Bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the bromine atom or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Scientific Research Applications
(6-Bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug development.
Mechanism of Action
The mechanism of action of (6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine involves its interaction with specific molecular targets and pathways. The bromine atom and methanamine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .
Comparison with Similar Compounds
(6-Bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine can be compared with other similar compounds, such as:
(6-Chloro-4H-benzo[d][1,3]dioxin-8-yl)methanamine: This compound has a chlorine atom instead of a bromine atom, which may result in different reactivity and biological activities.
(6-Fluoro-4H-benzo[d][1,3]dioxin-8-yl)methanamine: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with biological targets.
(6-Iodo-4H-benzo[d][1,3]dioxin-8-yl)methanamine: The iodine atom introduces different steric and electronic effects, potentially leading to unique chemical and biological behaviors.
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its halogenated analogs.
Properties
IUPAC Name |
(6-bromo-4H-1,3-benzodioxin-8-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-2H,3-5,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKPVEVBDTYPNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)CN)OCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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